molecular formula C16H17N3O5S2 B2870021 methyl 3-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034231-76-8

methyl 3-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2870021
CAS No.: 2034231-76-8
M. Wt: 395.45
InChI Key: GHNRLCCUTNSPCH-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[2,3-c]pyridinone core linked via a sulfamoyl ethyl group to a thiophene-2-carboxylate moiety.

Properties

IUPAC Name

methyl 3-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c1-18-7-3-11-4-8-19(15(20)13(11)18)9-6-17-26(22,23)12-5-10-25-14(12)16(21)24-2/h3-5,7-8,10,17H,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNRLCCUTNSPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxylate ester, followed by the introduction of the sulfamoyl group through sulfonation reactions. The pyrrolopyridine moiety is then synthesized separately and coupled with the thiophene derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 3-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 3-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Substituents Functional Groups Pharmacological Relevance
Target Compound Pyrrolo[2,3-c]pyridinone Sulfamoyl ethyl, thiophene-2-carboxylate Amide, ester, sulfonamide Potential kinase inhibition (inferred from pyrrolopyridine analogs)
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate [2] Tetrahydropyridine Tosyl, thiophen-3-yl, phenyl Ester, sulfonate Anticancer or antimicrobial (tosyl group common in prodrugs)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [3][7] Thiazolo-pyrimidine Trimethoxybenzylidene, phenyl Ester, ketone Antifungal/antibacterial (pyrimidine derivatives)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate [5] Imidazo-pyridine Nitrophenyl, cyano, phenethyl Nitro, cyano, ester Enzyme inhibition (nitro groups enhance reactivity)

Key Observations :

  • The target compound’s pyrrolopyridinone core distinguishes it from pyrimidine () or imidazo-pyridine () derivatives.
  • The trimethoxybenzylidene group in ’s compound contributes to π-stacking interactions, a feature absent in the target [3].

Key Observations :

  • High yields (78%) in ’s synthesis correlate with straightforward condensation reactions, whereas the target’s complexity may reduce yield.
  • The absence of a sulfamoyl group in analogs simplifies their synthesis compared to the target’s likely multistep protocol.

Physical and Spectroscopic Properties

Compound Melting Point (°C) NMR Features Stability/Solubility
Target Compound Not reported Expected: ¹H/¹³C NMR peaks for pyrrolopyridinone (~δ 7-8 ppm for aromatic protons), sulfonamide (δ ~3.5 ppm) Moderate solubility (ester and sulfonamide groups)
Methyl (S)-6-oxo-tetrahydropyridine [2] 152–159 ¹H NMR: δ 7.2–7.6 (aromatic), δ 3.8 (COOCH3) Limited solubility (tosyl group)
Ethyl 7-methyl-thiazolo-pyrimidine [3] 154–156 (decomp.) ¹³C NMR: δ 170–175 (ester C=O) Enhanced stability via intermolecular H-bonds [7]
Diethyl 8-cyano-imidazo-pyridine [5] 243–245 IR: ν 2220 cm⁻¹ (C≡N) Low solubility (nitro and cyano groups)

Key Observations :

  • The target’s sulfamoyl group may improve aqueous solubility relative to nitro () or tosyl () analogs.
  • ’s compound exhibits crystal packing via C—H···O bonds, suggesting higher thermal stability [7].

Pharmacological and Functional Notes

  • Target Compound: The pyrrolopyridinone scaffold is associated with kinase inhibition (e.g., JAK/STAT pathways), while the sulfamoyl group may target carbonic anhydrases [1].
  • ’s Compound: Pyrimidine derivatives are known for antimicrobial activity, enhanced by the electron-rich trimethoxybenzylidene group [3].

Biological Activity

Methyl 3-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate, identified by its CAS number 2034231-76-8, is a compound that belongs to a class of biologically active pyrrolopyridine derivatives. These compounds have garnered attention due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16_{16}H17_{17}N3_3O5_5S2_2, with a molecular weight of 395.5 g/mol. The structure features a fused pyrrole-pyridine system, which is characteristic of many biologically active compounds in medicinal chemistry.

PropertyValue
CAS Number2034231-76-8
Molecular FormulaC16_{16}H17_{17}N3_3O5_5S2_2
Molecular Weight395.5 g/mol

Anti-inflammatory Activity

Research has shown that derivatives of pyrrolopyridines exhibit significant anti-inflammatory effects. A study highlighted that certain fused pyrrolopyridines demonstrated promising activity as anti-inflammatory agents through the inhibition of pro-inflammatory cytokines in vitro and in vivo models. Specifically, compounds similar to this compound have been observed to reduce inflammation markers effectively .

Anticancer Activity

Pyrrolopyridine derivatives have been extensively studied for their anticancer properties. The compound may act as a kinase inhibitor due to its structural similarity to ATP, which allows it to interfere with cancer cell signaling pathways. For instance, research has shown that related compounds can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers . The inhibition of these pathways can lead to reduced proliferation and increased apoptosis in cancer cells.

Antimicrobial Effects

Additionally, some studies suggest that pyrrolopyridine derivatives possess antimicrobial properties. The ability to target bacterial enzymes or pathways makes such compounds potential candidates for developing new antibiotics .

The proposed mechanisms of action for this compound include:

  • Cytokine Inhibition : The compound may inhibit the production or action of pro-inflammatory cytokines.
  • Enzyme Inhibition : It could bind to specific enzymes involved in cancer progression or inflammation.
  • Signal Transduction Modulation : By mimicking ATP, it may disrupt critical signaling pathways in cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds:

  • In Vitro Studies : A study assessing various pyrrolopyridine derivatives reported IC50 values in the low micromolar range against specific cancer cell lines, indicating potent anticancer activity .
  • In Vivo Models : Animal studies demonstrated that certain derivatives significantly reduced tumor size and inflammatory responses when administered at therapeutic doses .

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